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molecular formula C7H12O6 B8615344 Dimethyl dimethoxymalonate CAS No. 29340-86-1

Dimethyl dimethoxymalonate

Cat. No. B8615344
M. Wt: 192.17 g/mol
InChI Key: DDOKOCSCHTUTIA-UHFFFAOYSA-N
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Patent
US05292937

Procedure details

To a solution of sodium methoxide prepared by dissolving 5.75 grams (0.25 mole) of sodium in 375 milliliters of anhydrous methanol was added 59.8 grams (0.25 mole) of diethyl bromomalonate in one portion and the resulting mixture heated under reflux for 4 hours. The mixture was freed of methanol solvent under reduced pressure and the residue taken up in ethyl ether and filtered to remove by-product solids. The filtrate was freed of ether under reduced pressure and the residue vacuum distilled In a short-path system to give 6.49 grams (0.03 mole) of dimethyl dimethoxymalonate boiling over a range of 100° C.-125° C. at 1.4-1.8 Mm of Hg. NMR analysis of the product indicated the following:
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
59.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].Br[CH:6]([C:12]([O:14][CH2:15]C)=[O:13])[C:7]([O:9][CH2:10]C)=[O:8].[CH3:17][OH:18]>C(OCC)C>[CH3:1][O:2][C:6]([O:18][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[C:7]([O:9][CH3:10])=[O:8] |f:0.1,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
[Na]
Name
Quantity
375 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
59.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove by-product solids
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled In a short-path system

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)OC)(C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 6.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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